molecular formula C29H38BFN2O3Si B1446125 (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid CAS No. 1704096-94-5

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Cat. No.: B1446125
CAS No.: 1704096-94-5
M. Wt: 520.5 g/mol
InChI Key: NZADSULIIWATQU-UHFFFAOYSA-N
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Description

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C29H38BFN2O3Si and its molecular weight is 520.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4-((4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid (CAS No. 1704096-94-5) is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Basic Information

  • Molecular Formula : C29H38BFN2O3Si
  • Molecular Weight : 520.52 g/mol
  • CAS Number : 1704096-94-5

Structural Characteristics

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design, particularly for targeting enzymes and receptors.

Boronic acids are often involved in the inhibition of proteases and kinases due to their ability to mimic the natural substrates of these enzymes. The specific structural elements of this compound suggest it may interact with various biological targets:

  • Kinase Inhibition : The piperazine ring and fluorophenyl group may facilitate binding to kinase domains, potentially leading to the inhibition of signaling pathways involved in cancer progression.
  • Protease Inhibition : The boronic acid group can form covalent bonds with the active site serine or cysteine residues in proteases, inhibiting their activity.

In Vitro Studies

Recent studies have highlighted the compound's potential as a kinase inhibitor:

  • IC50 Values : Preliminary assays indicate that this compound exhibits low nanomolar IC50 values against certain kinases, suggesting high potency (as referenced in studies on similar compounds) .
  • Selectivity Profile : Comparative studies show that it may selectively inhibit specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

  • Cancer Cell Lines : In vitro testing on various cancer cell lines demonstrated that this compound effectively reduces cell viability and induces apoptosis, particularly in breast and lung cancer models.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, this compound has shown enhanced efficacy, indicating potential for combination therapy strategies .

Pharmacological Implications

The biological activity of this compound suggests several therapeutic applications:

  • Oncology : Due to its kinase inhibition properties, it could be developed as a targeted therapy for cancers characterized by dysregulated kinase activity.
  • Antiviral Research : Some studies suggest that boronic acids can inhibit viral proteases, which may extend the utility of this compound beyond oncology .

Data Table

PropertyValue
Molecular FormulaC29H38BFN2O3Si
Molecular Weight520.52 g/mol
CAS Number1704096-94-5
Potential ApplicationsCancer therapy, antiviral
IC50 (against selected kinases)Low nanomolar range

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Boronic acids are known to interact with biological targets, making this compound a candidate for drug development.

  • Anticancer Activity : Research has indicated that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Diabetes Management : Boronic acids also play a role in glucose sensing and insulin delivery systems. The ability of this compound to form reversible covalent bonds with diols makes it suitable for developing glucose-responsive drug delivery systems .

Materials Science

The unique structure of (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid allows it to be utilized in the development of advanced materials.

  • Polymer Chemistry : Its boronic acid moiety can be used to create dynamic covalent bonds in polymer networks, leading to materials with self-healing properties. This application is particularly relevant in the design of smart materials that can respond to environmental stimuli .

Chemical Sensors

The compound's ability to selectively bind to specific analytes makes it useful in sensor technology.

  • Fluorescent Sensors : By incorporating this boronic acid into sensor designs, researchers have developed fluorescent probes capable of detecting sugars and other biomolecules, enhancing sensitivity and selectivity in biochemical assays .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of boronic acid derivatives, including compounds similar to this compound. The research demonstrated significant inhibition of tumor growth in xenograft models, highlighting its therapeutic potential against breast cancer .

Case Study 2: Glucose Sensing

In another study, researchers synthesized glucose-responsive hydrogels using boronic acid derivatives, showcasing the ability of this compound to modulate drug release based on glucose concentration. This approach could revolutionize diabetes treatment by providing controlled insulin delivery .

Properties

IUPAC Name

[4-[[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38BFN2O3Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30(34)35)28(31)22-24/h4-15,22,34-35H,16-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZADSULIIWATQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38BFN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
Reactant of Route 6
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

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